molecular formula C12H20Br2O B1595341 2,12-Dibromocyclododecanone CAS No. 24459-40-3

2,12-Dibromocyclododecanone

Cat. No. B1595341
CAS RN: 24459-40-3
M. Wt: 340.09 g/mol
InChI Key: CLAFKWVRFMBEBC-UHFFFAOYSA-N
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Description

2,12-Dibromocyclododecanone is a chemical compound with the linear formula C12H20Br2O . It has a molecular weight of 340.101 .


Synthesis Analysis

The synthesis of 2,12-Dibromocyclododecanone involves the reaction of the olefin with NBS (N-Bromosuccinimide) in an acetonitrile-water mixture at room temperature . The reaction is monitored by TLC analysis until all the olefin is consumed .


Molecular Structure Analysis

The molecular structure of 2,12-Dibromocyclododecanone consists of a cyclododecanone ring with two bromine atoms attached at the 2 and 12 positions .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of 2,12-dichlorocyclododecanone, a closely related compound, has been studied, revealing its conformation and the effects of its functional groups on the ring structure. This type of analysis is crucial for understanding the molecular properties and potential applications of similar compounds like 2,12-Dibromocyclododecanone (Aslantaş, Özsar, Balcioǧlu, & Kendi, 2006).

Photochemistry Studies

  • Research on the photochemical reactions of cycloalkanones, including cyclododecanone, provides insights into their reactivity under light exposure. Such studies are essential for applications in fields like material science and photochemistry (Matsui, Mori, & Nozaki, 1971).

Synthesis of Labelled Compounds

  • The synthesis of labeled derivatives of 2-phenylcyclododecanones, using cyclododecanone as a precursor, highlights its role in producing specialized molecules for research in chemistry and possibly medical imaging (Rao, Wang, Turro, & Doubleday, 1990).

Catalytic Oxidation Research

  • Cyclododecanone has been used in studies exploring its oxidation to produce long-chain dicarboxylic acids, which are valuable in polymer synthesis. This research could inform the use of 2,12-Dibromocyclododecanone in similar applications (Gauthard, Horváth, Gallezot, & Besson, 2005).

Molecular Structure Investigations

  • Studies on the molecular structure of derivatives of cyclododecanone provide essential information about the conformation and chemical behavior of these compounds, which is relevant for the potential applications of 2,12-Dibromocyclododecanone (Wang, Ming-an, Zhang, Ning, Hou, & Dao-Quan, 2005).

Supramolecular Chemistry

  • Research on macrocyclic molecules like cyclodextrins, which have structural similarities to cyclododecanones, opens avenues for their use in drug delivery systems and other biological applications. This area could be explored for 2,12-Dibromocyclododecanone (Guo & Liu, 2014).

Environmental and Biological Implications

properties

IUPAC Name

2,12-dibromocyclododecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Br2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAFKWVRFMBEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(C(=O)C(CCCC1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947323
Record name 2,12-Dibromocyclododecan-1-one
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Molecular Weight

340.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,12-Dibromocyclododecanone

CAS RN

24459-40-3
Record name 2,12-Dibromocyclododecanone
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Record name 2,12-Dibromocyclododecanone
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Record name 2,12-Dibromocyclododecanone
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Record name 2,12-Dibromocyclododecan-1-one
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Record name 2,12-dibromocyclododecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
HMR Hoffman, JG Vinter - The Journal of Organic Chemistry, 1974 - ACS Publications
Discussion The compounds, together with their melting points and epimeric ratios at equilibrium are listed in Table I, which also indicates the earlier contributions of other workers, …
Number of citations: 1 pubs.acs.org
V Pushkara Rao, JF Wang, NJ Turro… - Journal of Labelled …, 1990 - Wiley Online Library
13 C labelled (1,2 and 1,12) and perdeuterated derivatives of 2‐phenyl cyclododecanones, as precursors for labelled triplet flexible biradicals to probe magnetic isotope effects at the …
J Wolinsky, JH Thorstenson… - The Journal of Organic …, 1978 - ACS Publications
Ac a triplet at 5.59 ppm (J= 2 Hz) and a multiplet at 4.09 ppm (Wi/2= 23 Hz) which suggests the presence of an equatorial HCOAc proton and axial CHBr protons. trans, irons-2, 6-…
Number of citations: 17 pubs.acs.org
JH Thorstenson - 1970 - search.proquest.com
| Page 1 | 71 -2699 THORSTENSON, Joseph Henry, 1942- I. THE SYNTHEsEs oF soME A, A *–DIBRoMocYCLOALKANOLS |- AND 3-BROMOCYCLOALKEINE OXIDES, II, THE …
Number of citations: 3 search.proquest.com
EW Garbisch, J Wohllebe - Chemical Communications (London), 1968 - pubs.rsc.org
[CH2In-3 studied the Favorskii rearrangements of two pairs of diastereomeric am'-dibromo-ketones under varying conditions and found in all cases substantial degrees of …
Number of citations: 7 pubs.rsc.org
M ASLANTAS, AÖ ÖZSAR, N BALCIOGLU… - Analytical Sciences: X …, 2006 - jstage.jst.go.jp
The present crystal structure of 2, 12-dichlorocyclododecanone was determined by X-ray analysis. The 12-membered ring has 422-symmetry, containing eight torsion angels having …
Number of citations: 2 www.jstage.jst.go.jp
H Takaya, Y Hayakawa, S Makino… - Journal of the American …, 1978 - ACS Publications
Synthetic applications of the iron carbonyl promoted 3+ 4 cyclocoupling between polybromo ketones and1, 3-dienes are described. 4-Cycloheptenones derived from secondary …
Number of citations: 83 pubs.acs.org
JG Vinter, HMR Hoffmann - Journal of the American Chemical …, 1974 - ACS Publications
Debromination of,'-dibromocycloalkanones on a column of a modified zinc-copper couple in the presence of furan yields tricyclic adducts at room temperature. The products have been …
Number of citations: 41 pubs.acs.org
X Lei, C Doubleday Jr, NJ Turro - Tetrahedron letters, 1986 - Elsevier
The title compounds have been prepared in good yield by treating the corresponding 2,n-dibromocycloalkanone with LiCuPh 2 . Single-crystal X-ray structures are reported for cis- and …
Number of citations: 31 www.sciencedirect.com
C Chassin, EA Schmidt… - Journal of the American …, 1974 - ACS Publications
From ref 12. b Alcohol spectra are referenced to internal TMS, cation spectra (in concentrated sulfuric acid) to external TMS through the 19F lock signal. ion, smaller even than the …
Number of citations: 36 pubs.acs.org

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